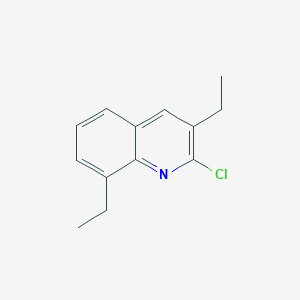![molecular formula C13H12N2O2 B15171664 methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate CAS No. 920009-90-1](/img/structure/B15171664.png)
methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate is a chemical compound that features an imidazole ring attached to a benzoate ester via an ethenyl linkage. This compound is part of a broader class of imidazole derivatives, which are known for their diverse biological and chemical properties. Imidazole derivatives are commonly used in pharmaceuticals, agrochemicals, and various industrial applications due to their stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Ethenyl Linkage Formation: The ethenyl linkage is introduced by reacting the imidazole derivative with an appropriate alkyne under mild conditions, often using a microwave-assisted protocol.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the benzoate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ethenyl linkage can be reduced to an ethyl linkage using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of the ethenyl linkage to an ethyl linkage.
Substitution: Formation of substituted benzoates and imidazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate involves its interaction with various molecular targets:
Molecular Targets: The imidazole ring can interact with enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound can interfere with cellular pathways such as DNA synthesis, protein synthesis, and cell division, leading to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but lacks the ethenyl linkage.
4-(1H-imidazol-1-yl)benzoic acid: Similar structure but lacks the methyl ester group.
Imidazole derivatives: Various derivatives with different substituents on the imidazole ring.
Uniqueness
Methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate is unique due to its specific combination of an imidazole ring, ethenyl linkage, and benzoate ester. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
920009-90-1 |
|---|---|
Fórmula molecular |
C13H12N2O2 |
Peso molecular |
228.25 g/mol |
Nombre IUPAC |
methyl 4-[2-(1H-imidazol-5-yl)ethenyl]benzoate |
InChI |
InChI=1S/C13H12N2O2/c1-17-13(16)11-5-2-10(3-6-11)4-7-12-8-14-9-15-12/h2-9H,1H3,(H,14,15) |
Clave InChI |
DVAWXVQOWZQXFX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)C=CC2=CN=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


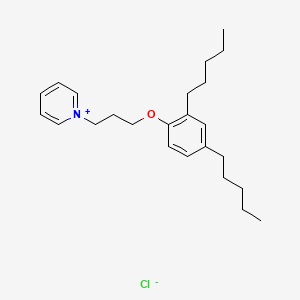
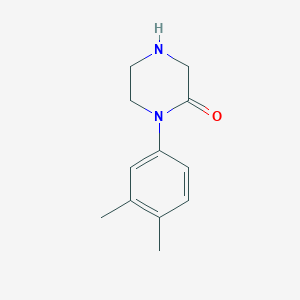
![2-methoxy-4-[5-(4-methylphenyl)-4,6-dioxo-2-phenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl]phenyl benzoate](/img/structure/B15171597.png)
![diethyl 1-[(1S)-1-phenylethyl]azetidine-2,2-dicarboxylate](/img/structure/B15171608.png)

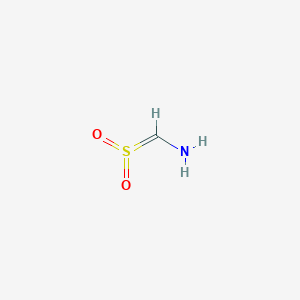
![4(3H)-Pyrimidinone, 2-amino-5,6-dihydro-6-[3'-methoxy-5'-[(methylsulfonyl)oxy][1,1'-biphenyl]-3-yl]-3,6-dimethyl-](/img/structure/B15171630.png)
![{4-[(2-Aminoethyl)carbamoyl]phenyl}phosphonic acid](/img/structure/B15171635.png)
![2-Chloro-5-([1,3]oxazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15171661.png)
silane](/img/structure/B15171665.png)
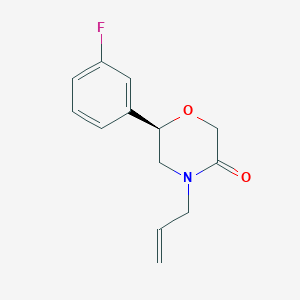
![1,7-Diazaspiro[4.4]nonan-6-one,7-[(1R)-1-phenylethyl]-,(5R)-](/img/structure/B15171674.png)
![1-Bromo-2-[(1,2,2-tribromoethyl)selanyl]ethene](/img/structure/B15171680.png)
